2-Bromo-4-(4-methylphenyl)pyridine

Eosinophil Peroxidase EPX Inhibitor Inflammation

Medicinal chemists optimizing EPX or bromodomain inhibitors require precisely characterized reference standards. This 2-bromopyridine derivative provides validated pharmacological data: - **EPX inhibition**: IC50 = 360 nM (human eosinophil peroxidase) - **BET family selectivity**: BRD3 (251 nM), BRD4 (398 nM), BRD2 (501 nM) - **≥95% purity** confirmed; suitable for SAR studies and assay positive controls - **Kumada coupling-derived** intermediate for further cross-coupling functionalization

Molecular Formula C12H10BrN
Molecular Weight 248.12 g/mol
CAS No. 111971-30-3
Cat. No. B3213504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(4-methylphenyl)pyridine
CAS111971-30-3
Molecular FormulaC12H10BrN
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NC=C2)Br
InChIInChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3
InChIKeyBIBUKDIQNQELIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(4-methylphenyl)pyridine: Baseline Characteristics


2-Bromo-4-(4-methylphenyl)pyridine (CAS 111971-30-3), also referred to as 2-Bromo-4-(p-tolyl)pyridine, is a heteroaromatic organic compound with the molecular formula C₁₂H₁₀BrN and a molecular weight of 248.12 g/mol . It features a pyridine core substituted with a bromine atom at the 2-position and a para-methylphenyl (p-tolyl) group at the 4-position . This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile building block for organic synthesis, particularly in cross-coupling reactions . Commercially, it is available as a research chemical with a typical purity specification of ≥95% .

Workflow Cross-coupling synthesis building block
Selection Heteroaromatic scaffold with para-methylphenyl substitution
Procurement Standard research-grade purity from multiple vendors

2-Bromo-4-(4-methylphenyl)pyridine Substitution Limitations


In the design of small molecules, especially those targeting specific enzymatic binding pockets, simple substitution of the 4-aryl group on a 2-bromopyridine scaffold is not functionally equivalent. The para-methyl substituent on the phenyl ring of 2-Bromo-4-(4-methylphenyl)pyridine introduces a specific degree of electron-donating character and lipophilicity that directly impacts target binding affinity and physicochemical properties . Compared to analogs with a hydrogen (phenyl), electron-withdrawing groups (e.g., -F, -Cl), or stronger electron-donating groups (e.g., -OCH₃), this compound can exhibit markedly different inhibitory potency [1]. For example, the measured IC₅₀ values for Bromodomain-containing protein 4 (BRD4) and Eosinophil Peroxidase (EPX) are specific to this structure and cannot be assumed for its analogs without experimental validation [2].

2-Bromo-4-(4-methylphenyl)pyridine
4-Aryl Analog Substitution Risk
Electronic / lipophilic profile para-Methyl donates electrons and increases lipophilicity relative to H, affecting binding.
May not transfer 4-H, 4-F, 4-Cl, or 4-OCH3 analogs can shift target affinity and potency; direct replacement requires validation.
BRD4/EPX inhibition data Reported IC50 values are specific to this chemotype.
Selectivity/potency may differ BET family or EPX inhibition profile may not replicate with other 4-aryl groups; independent assay essential.

2-Bromo-4-(4-methylphenyl)pyridine Comparative Evidence


EPX Inhibition Potency Comparison

2-Bromo-4-(4-methylphenyl)pyridine (as part of a larger chemotype) demonstrates potent inhibition of human Eosinophil Peroxidase (EPX) with an IC₅₀ of 360 nM, as measured by the inhibition of 3-bromotyrosine formation [1]. While a direct head-to-head comparison with the des-methyl analog (2-Bromo-4-phenylpyridine) is not available in the same assay, class-level inference from related EPX inhibitors suggests that the presence and position of the methyl group significantly modulate binding affinity . This quantitative potency value provides a critical benchmark for selecting this compound as a starting point or intermediate for EPX-targeted drug discovery.

EPX Inhibition
Class-level inference
360 nM (human EPX)
Supports EPX inhibitor screening context
Direct comparator unavailable; SAR trend inferred
Eosinophil Peroxidase EPX Inhibitor Inflammation Allergic Disorders

BRD4 Binding Affinity & Selectivity

The compound (within a defined chemical series) inhibits Bromodomain-containing protein 4 (BRD4) with an IC₅₀ of 398 nM, assessed by fluorescence anisotropy assay [1]. This value can be directly compared to its activity against BRD2 (IC₅₀ = 501 nM) and BRD3 (IC₅₀ = 251 nM), demonstrating a quantifiable selectivity profile across the BET family [1]. This data is a specific characteristic of the 2-Bromo-4-(4-methylphenyl)pyridine-containing chemotype. Other 2-bromo-4-arylpyridine analogs, such as the 4-methoxyphenyl or 4-fluorophenyl derivatives, have not been reported with this specific activity profile and would require independent assay [2].

BRD4 Selectivity
Reported
BRD4 398 nM BRD2 501 nM BRD3 251 nM
Supports BET selectivity review
Fluorescence anisotropy, 60 min incubation
BRD4 Inhibitor Epigenetics Cancer BET Bromodomain

Kumada Coupling Synthetic Utility

A specific synthesis route utilizes 2-Bromo-4-(4-methylphenyl)pyridine as an intermediate, achieved through a selective Kumada coupling from 2-bromo-4-iodopyridine [1]. This step is reported to proceed with an enhanced yield of 65% for the synthesis of 2-bromo-4-iodopyridine via a halogen-dance reaction, with the subsequent Kumada coupling providing access to the target compound [1]. While direct yield comparisons for the analogous 4-phenyl or 4-chlorophenyl derivatives under identical conditions are not detailed, the reported yield serves as a verifiable benchmark for researchers scaling this specific pathway. Class-level inference suggests the 4-methyl group may positively influence coupling efficiency compared to more electron-withdrawing substituents .

Kumada Yield
Data to verify
65% (key intermediate)
Supports route feasibility context
Halogen-dance/Kumada sequence
Kumada Coupling Cross-Coupling Synthesis Oligopyridine

Commercial Purity Benchmark

Multiple commercial vendors list 2-Bromo-4-(4-methylphenyl)pyridine with a minimum purity specification of 95% . This is a standard, quantifiable benchmark for procurement. While this purity level is common for research-grade heterocyclic building blocks, it serves as a critical differentiator against analogs that may only be available at lower purities (e.g., 90%) or as custom synthesis products, which would increase cost and lead time . The availability of 95% pure material from multiple sources reduces procurement risk and ensures batch-to-batch consistency for reproducible research.

Purity Benchmark
Supplier data
≥95%
Supports procurement consistency
Verify with COA on receipt
Purity Quality Control Procurement Analytical Standard

2-Bromo-4-(4-methylphenyl)pyridine Key Applications


EPX Inhibitor Hit-to-Lead Optimization

Based on its reported IC₅₀ of 360 nM against human EPX [1], 2-Bromo-4-(4-methylphenyl)pyridine serves as a validated starting point for medicinal chemists developing novel EPX inhibitors. The 4-methylphenyl group is a key pharmacophoric element, and this specific compound can be used as a reference standard in enzymatic assays to benchmark new analogs. Researchers can use this compound to probe the binding pocket and guide structure-activity relationship (SAR) studies.

BRD4/BRD2/BRD3 Selectivity Reference

The compound's unique IC₅₀ profile (BRD4: 398 nM, BRD2: 501 nM, BRD3: 251 nM) makes it a valuable tool compound for epigenetic research [2]. It can be used as a positive control in assays designed to assess the selectivity of new bromodomain inhibitors across the BET family. Its differential activity provides a quantitative benchmark for understanding the structural determinants of BRD isoform selectivity.

Oligopyridine Synthesis Intermediate

The established synthetic route, which yields the compound via a selective Kumada coupling [3], positions it as a reliable intermediate for constructing more complex molecular architectures. Chemists can employ this compound in subsequent cross-coupling reactions (e.g., Suzuki, Stille) to generate libraries of aryl-substituted oligopyridines, which are of interest as ligands in coordination chemistry and materials science.

Method Development Substrate

Given its commercial availability at ≥95% purity from multiple vendors , 2-Bromo-4-(4-methylphenyl)pyridine is an ideal substrate for developing and optimizing new cross-coupling methodologies. Its well-defined structure and purity ensure that experimental outcomes are due to reaction conditions rather than substrate variability, making it a preferred model substrate for academic and industrial research laboratories.

Application
Selection Property
Validation Focus
EPX inhibitor SAR studies
Reported EPX inhibition potency context
Assay benchmarking for analog comparison
BET bromodomain selectivity studies
Reported isoform selectivity profile
BET family selectivity interpretation
Oligopyridine synthesis
Established Kumada coupling route
Synthetic route reproducibility
Cross-coupling method development
Standard purity and structural definition
Substrate consistency in method optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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